2-Methylbutyramide

Description

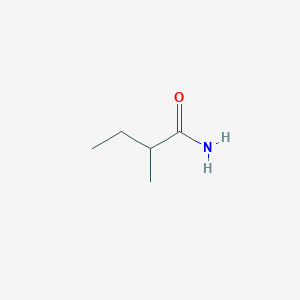

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXJHBAJZQREDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959688 | |

| Record name | 2-Methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-57-1, 389122-94-5 | |

| Record name | 2-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-38764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylbutyramide CAS number and molecular formula

An In-depth Technical Guide to 2-Methylbutyramide for Advanced Research

Abstract

This guide provides a comprehensive technical overview of this compound (also known as 2-methylbutanamide), a chiral amide with relevance in synthetic chemistry and as a potential building block in drug discovery. We will explore its chemical identity, stereoisomeric forms, detailed physicochemical properties, and logical synthetic pathways. The document further outlines robust analytical methodologies for structural confirmation, discusses the strategic importance of its structural motifs in medicinal chemistry, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is a primary amide derivative of 2-methylbutanoic acid. Its structure contains a chiral center at the second carbon, meaning it exists as two distinct enantiomers, (S)-(+)-2-Methylbutyramide and (R)-(-)-2-Methylbutyramide, as well as a racemic mixture.

Compound Identification

The fundamental identifiers for this compound and its enantiomers are summarized below. It is critical for researchers to specify the exact form used in experimental work, as stereochemistry can dramatically influence biological activity.

| Identifier | Racemic this compound | (S)-(+)-2-Methylbutyramide | (R)-(-)-2-Methylbutyramide |

| CAS Number | 1113-57-1[1][2] | 13133-74-9 | 389122-94-5 |

| IUPAC Name | 2-methylbutanamide[3] | (2S)-2-methylbutanamide | (2R)-2-methylbutanamide |

| Molecular Formula | C₅H₁₁NO[1][2] | C₅H₁₁NO | C₅H₁₁NO |

| Synonyms | 2-Methylbutanamide | (S)-(+)-2-Methylbutyramide | (R)-2-Methylbutanamide |

| PubChem CID | 97778[3] | 5326627 | 41097729 |

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various experimental settings, from reaction conditions to formulation and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Melting Point | 121 °C | [2] |

| Boiling Point | 180-182 °C (at 12 Torr) | [2] |

| Density (Predicted) | 0.901 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.67 ± 0.50 | [2] |

| XLogP3 | 0.5 | [3] |

Synthesis of this compound: Pathways and Mechanisms

Several established organic chemistry reactions can be employed to synthesize this compound. The choice of pathway depends on the availability of starting materials, desired scale, and stereochemical requirements.

Pathway 1: Ritter Reaction

The Ritter reaction is a robust method for preparing N-alkyl amides.[4] It involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a secondary or tertiary alcohol or an alkene, under strong acidic conditions.[1][5][6]

Causality and Rationale: This pathway is particularly effective for this target molecule because 2-methyl-1-butanol or related alkenes can readily form a secondary carbocation, which then rearranges to a more stable tertiary carbocation. This intermediate is then trapped by a nitrile. The subsequent hydrolysis of the resulting nitrilium ion yields the final amide.[4][5]

Caption: Workflow for this compound synthesis via the Ritter Reaction.

Experimental Protocol (Hypothetical):

-

Carbocation Generation: To a cooled (0 °C) solution of 2-methyl-2-butanol (1.0 eq) in a suitable nitrile (e.g., acetonitrile, used in excess as solvent/reagent), slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralization: Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is ~8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.

Pathway 2: From 2-Methylbutanoic Acid

The most direct conceptual route is the amidation of the corresponding carboxylic acid. However, the direct reaction of a carboxylic acid with ammonia is inefficient as it primarily forms an ammonium carboxylate salt at room temperature.[7] Heating is required to dehydrate this salt to the amide.[7][8]

Causality and Rationale: To circumvent the high temperatures and equilibrium limitations, coupling agents are employed in modern synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia at room temperature.[9]

Experimental Protocol (Hypothetical using EDC):

-

Activation: Dissolve 2-methylbutanoic acid (1.0 eq) and EDC (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Amine Addition: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane, 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system for identifying this compound and ensuring its purity.

Caption: Key analytical techniques for the structural elucidation of this compound.

-

Infrared (IR) Spectroscopy: This technique identifies functional groups. For this compound, key expected absorptions include two distinct N-H stretching bands around 3300 and 3180 cm⁻¹ (characteristic of a primary amide), a strong C=O (amide I band) stretch around 1660 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide definitive structural information. One would expect to see distinct signals corresponding to the ethyl group's CH₃ and CH₂, the methyl group attached to the chiral center, the single methine (CH) proton, and a broad, D₂O-exchangeable signal for the two NH₂ protons.[12] The splitting patterns (e.g., triplet for the terminal methyl, quartet for the methylene) will confirm connectivity.

-

¹³C NMR: The spectrum should show five distinct signals, corresponding to the five unique carbon environments in the molecule, including the carbonyl carbon at the downfield end (~175-180 ppm).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and provides fragmentation data that supports the structure. The molecular ion peak [M]⁺ should be observed at an m/z of 101. Common fragmentation patterns for amides, such as alpha-cleavage adjacent to the carbonyl group, would produce characteristic fragment ions.[11]

Applications in Drug Discovery and Development

While this compound itself is not an active pharmaceutical ingredient, its structural features make it and its precursors valuable in medicinal chemistry.

-

Modulation of Physicochemical Properties: The introduction of a methyl group is a common strategy in lead optimization.[13] The methyl group on the butyramide scaffold can influence the molecule's conformation, lipophilicity (LogP), and interaction with hydrophobic pockets in biological targets. This can modulate pharmacodynamic and pharmacokinetic properties, including metabolic stability.[13]

-

Scaffold for Bioactive Molecules: The core structure is related to valuable pharmacophores. The precursor, 2-methylbutanoic acid, has been investigated for antimicrobial and anticoagulant properties.[14] Amides are often more stable in vivo than their corresponding carboxylic acids and can act as isosteres or prodrugs.

-

Chiral Building Block: As a chiral molecule, enantiomerically pure forms of this compound or its precursors can serve as starting materials for the stereoselective synthesis of more complex drug candidates. Stereochemistry is crucial for specific interactions with chiral biological targets like enzymes and receptors.

Safety and Hazard Information

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a well-defined chemical entity with established physical properties and clear synthetic routes. Its value to the scientific community, particularly in drug development, lies in its role as a versatile chiral building block and a scaffold that incorporates the influential methyl group. A thorough understanding of its synthesis, analytical characterization, and the chemical principles that govern its potential applications is essential for its effective use in advanced research and development projects.

References

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Ritter reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

SINOPEG. (n.d.). The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from [Link]

-

Reddit. (2025, November 25). Synthesize 2-methylbutanamide starting from 1-butene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-ethyl-3-methylbutanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28774, N-Methylbutanamide. Retrieved from [Link]

Sources

- 1. Ritter Reaction [organic-chemistry.org]

- 2. This compound | 1113-57-1 [chemicalbook.com]

- 3. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Ritter Reaction | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications - Nanjing Chemical Material Corp. [njchm.com]

2-Methylbutyramide solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Methylbutyramide in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a primary amide with applications in chemical synthesis and research. The document synthesizes theoretical principles of solubility with predictive analysis for common organic solvents. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on molecular structure and the principles of intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable empirical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound (CAS No: 1113-57-1) is an organic compound with the chemical formula C₅H₁₁NO.[1][2] As a primary amide, its structure consists of a five-carbon branched alkyl group attached to a carboxamide functional group (-CONH₂). At room temperature, most simple amides are solids, and this compound follows this trend with a reported melting point of 121°C.[1][3][4] Its molecular weight is approximately 101.15 g/mol .[5][6]

The solubility of a compound is a critical physicochemical property that dictates its utility in synthesis, purification, formulation, and analytical applications. For drug development professionals, understanding solubility is fundamental to predicting absorption and bioavailability.[7] This guide delves into the factors governing the solubility of this compound and provides the necessary tools for its empirical validation.

The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level. The specific structure of this compound, featuring both polar and non-polar regions, results in a complex solubility profile.

-

The Amide Functional Group: The -CONH₂ group is highly polar due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms, creating strong dipole moments.[8][9]

-

Hydrogen Bonding: Crucially, as a primary amide, this compound can act as both a hydrogen bond donor (via the two N-H bonds) and a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen).[9][10][11] This dual capability allows for extensive hydrogen bonding networks, significantly influencing its solubility in protic solvents.[4][12]

-

The Alkyl Chain: The 2-methylbutyl group is a non-polar, hydrophobic hydrocarbon chain. As the size of the non-polar portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[10][13] With five carbon atoms, this compound is near the borderline for water solubility among simple amides.[12][14][15][16]

The interplay between the polar, hydrogen-bonding amide head and the non-polar alkyl tail determines its solubility in any given solvent.

Caption: Intermolecular forces between this compound and different solvent classes.

Predictive Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of this compound across various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding as both donors and acceptors. Due to the strong hydrogen bonding capabilities of the primary amide group, this compound is expected to exhibit high solubility in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities.[17] this compound can donate a hydrogen bond to the solvent's oxygen or nitrogen atoms. Therefore, it is predicted to have good to moderate solubility , driven by dipole-dipole interactions and this one-way hydrogen bonding.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents possess intermediate polarity and are effective at dissolving a wide range of organic compounds.[18] While not capable of hydrogen bonding, their polarity should be sufficient to interact favorably with the amide dipole, leading to moderate to good solubility .

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak van der Waals forces.[19] The significant polarity of the amide group makes it energetically unfavorable to dissolve in a non-polar environment. Consequently, this compound is expected to have low to negligible solubility in these solvents.

Summary of Predicted Solubility

The following table summarizes the expected solubility of this compound. It is critical to note that these are qualitative predictions; quantitative experimental determination is required for any practical application.

| Solvent Class | Representative Solvents | Dominant Intermolecular Force(s) | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | High |

| Polar Aprotic | Acetone, DMSO, THF | Dipole-Dipole, Hydrogen Bonding (Acceptor) | Good to Moderate |

| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole | Moderate to Good |

| Non-Polar | Hexane, Toluene, Diethyl Ether | van der Waals (Dispersion) Forces | Low to Negligible |

Protocol for Experimental Solubility Determination

To move beyond prediction, the thermodynamic solubility must be determined empirically. The shake-flask method is the gold-standard technique for this purpose due to its reliability for even sparingly soluble compounds.[20]

Objective

To determine the equilibrium (thermodynamic) solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, GC)

Caption: Workflow for the Shake-Flask Method of solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). Temperature control is crucial as solubility is temperature-dependent.[21]

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. This extended time allows the dissolution and precipitation processes to reach a steady state.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed until the excess solid has completely settled.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in the same solvent.

-

Precisely dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine its concentration.[20][22]

-

-

Calculation:

-

Use the measured concentration and the dilution factor to calculate the concentration of the saturated solution. This value represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

The result is typically expressed in units of mg/mL or mol/L.

-

Conclusion

The solubility of this compound is a direct function of its molecular structure. Its primary amide group enables strong hydrogen bonding, predicting high solubility in polar protic solvents like alcohols. Moderate to good solubility is anticipated in polar aprotic and halogenated solvents, while poor solubility is expected in non-polar hydrocarbon solvents. While these predictions provide a valuable starting point for solvent selection, they are no substitute for empirical data. The provided shake-flask protocol offers a robust and reliable method for generating the precise, quantitative solubility data essential for advancing research and development activities.

References

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.). MIT OpenCourseWare.

- Amides - Organic Chemistry. (n.d.). Science Ready.

- Amide. (n.d.). Wikipedia.

- Physical Properties of Amides. (2024, October 16). Chemistry LibreTexts.

- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.

- Physical Properties of Amides. (2020, August 21). Chemistry LibreTexts.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- This compound CAS#: 1113-57-1. (n.d.). ChemicalBook.

- Solubility of Amides. (n.d.). ECHEMI.

- (R)-2-Methylbutanamide | C5H11NO. (n.d.). PubChem.

- Measuring Solubility. (n.d.). Alloprof.

- This compound | 1113-57-1. (n.d.). ChemicalBook.

- 2-Methylbutanamide | C5H11NO. (n.d.). PubChem.

- Physical Properties of Amides. (2025, March 18). Chemistry LibreTexts.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Physical Properties of Amides. (2022, August 16). Chemistry LibreTexts.

- Physical Properties of Amides. (2014, August 20). Chemistry LibreTexts.

- Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (n.d.). MIT OpenCourseWare.

- When separating amide from carboxylic acid, why is an ether suitable? (2019, July 7). Reddit.

- Physical Properties of Amides. (n.d.). Lumen Learning.

- Ketones, Amines and Amides. (n.d.). Organic Chemistry.

Sources

- 1. This compound CAS#: 1113-57-1 [m.chemicalbook.com]

- 2. This compound | 1113-57-1 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. (R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. Amide - Wikipedia [en.wikipedia.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ketones, Amines and Amides - Organic Chemistry [organicchemistrystructures.weebly.com]

- 18. webhome.auburn.edu [webhome.auburn.edu]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to 2-Methylbutyramide: Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyramide, a branched-chain amide, is a naturally occurring volatile compound with significant implications in flavor chemistry and potentially broader applications in the life sciences. This guide provides a comprehensive technical overview of its discovery, natural prevalence, biosynthetic origins, chemical synthesis, and the analytical methodologies required for its detection and characterization. By synthesizing current scientific knowledge, this document serves as a foundational resource for professionals engaged in natural product chemistry, food science, and drug development.

Introduction: The Chemical Identity of this compound

This compound, systematically known as 2-methylbutanamide, is a primary amide with the chemical formula C₅H₁₁NO.[1] Its structure features a five-carbon backbone with a methyl group at the second carbon position. The presence of a chiral center at this position means that this compound can exist as two distinct enantiomers: (S)-2-methylbutyramide and (R)-2-methylbutyramide. This chirality is of significant interest as enantiomers can exhibit different biological activities and sensory properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methylbutanamide | PubChem |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| CAS Number | 1113-57-1 | PubChem[1] |

| Appearance | White crystalline solid (at room temperature) | Chemical Supplier Data |

| Boiling Point | 232 °C (estimated) | Chemical Supplier Data |

| Solubility | Soluble in water and organic solvents | Chemical Supplier Data |

Discovery and Natural Occurrence

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its identification is intrinsically linked to the advancement of analytical techniques for characterizing volatile compounds in natural products.

Presence in Fermented Foods

A significant body of evidence points to the presence of this compound in fermented foods, particularly aged cheeses.[2][3][4] Its formation is closely tied to the microbial and enzymatic degradation of the branched-chain amino acid L-isoleucine during the ripening process.[4][5] The metabolic activities of various microorganisms, including lactic acid bacteria (LAB) and yeasts, are crucial in this transformation.[6][7] For instance, in Gouda-type cheeses, the concentration of related branched-chain fatty acids, such as 2-methylbutanoic acid, increases with ripening time, suggesting a dynamic process of formation.[5]

The presence of branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, is well-documented in cheeses and these are considered key precursors to the corresponding amides.[2]

Microbial Origins: The Role of Streptomyces

The genus Streptomyces is renowned for its prolific production of a vast array of secondary metabolites, including a multitude of amide-containing compounds.[8][9][10][11][12] These soil-dwelling, Gram-positive bacteria possess complex biosynthetic machinery capable of generating structurally diverse molecules with a wide range of biological activities. While the specific isolation of this compound from a Streptomyces species is not extensively documented in readily available literature, the known metabolic capabilities of these organisms make them a highly probable natural source. The biosynthesis of amides in Streptomyces often involves non-ribosomal peptide synthetases (NRPSs) and other unique enzymatic pathways.[10][11]

Biosynthesis: A Link to Amino Acid Metabolism

The biosynthetic pathway of this compound is believed to originate from the catabolism of the essential amino acid L-isoleucine. This pathway is a well-established route for the formation of various flavor compounds in fermented foods.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbutyric acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: To the stirred solution, add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). Allow the mixture to stir at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Amination: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Analytical Methodologies

The detection, quantification, and characterization of this compound in various matrices require a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical tool for the analysis of volatile and semi-volatile compounds like this compound. [13][14][15] Sample Preparation for GC-MS Analysis of Volatiles in Food Matrices

For the analysis of this compound in complex food matrices such as cheese, a sample preparation step is crucial to isolate and concentrate the volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose. [14] Experimental Protocol: HS-SPME-GC-MS Analysis

-

Sample Preparation: Homogenize a representative sample of the food matrix. Place a known amount of the homogenized sample into a headspace vial.

-

SPME: Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the vial at a controlled temperature and for a specific time to allow for the adsorption of volatile compounds.

-

GC-MS Analysis: Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph. Use a suitable capillary column (e.g., a mid-polar column) for the separation of the volatile compounds. The mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, as well as the amide protons. The chemical shifts and coupling patterns will be characteristic of the 2-methylbutyl group.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. [16][17]

Chiral Separation

Given the chiral nature of this compound, methods for the separation of its enantiomers are important for studying their distinct biological and sensory properties. Chiral gas chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) are the preferred techniques for this purpose. [18][19][20][21][22]

Conclusion

This compound is a naturally occurring amide with a notable presence in fermented foods and a likely microbial origin. Its biosynthesis is intricately linked to the metabolism of L-isoleucine. The chemical synthesis of this compound is readily achievable through standard amidation reactions. A combination of advanced analytical techniques, particularly GC-MS and NMR spectroscopy, is essential for its comprehensive analysis. Further research into the specific biological activities of the individual enantiomers of this compound may unveil novel applications in the pharmaceutical and flavor industries.

References

-

Lacey, H. J., & Rutledge, P. J. (2022). Recently Discovered Secondary Metabolites from Streptomyces Species. Molecules, 27(3), 887. [Link]

-

Salwan, R., & Sharma, P. (2020). Streptomyces: host for refactoring of diverse bioactive secondary metabolites. Antonie van Leeuwenhoek, 113(11), 1637–1662. [Link]

-

Lee, S. Y., & Lee, S. M. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 10(7), 1549. [Link]

-

Zotchev, S. B., & Sekurova, O. N. (2024). Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum. Frontiers in Microbiology, 15, 1366050. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

Zotchev, S. B., & Sekurova, O. N. (2024). Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum. Frontiers in Microbiology, 15, 1366050. [Link]

-

Singh, P., & Khajuria, A. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology, 3, 1018621. [Link]

-

Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Engles, W. J. M. (1997). Volatile and non-volatile compounds in ripened cheese: their formation and their contribution to flavour. [Doctoral dissertation, Wageningen University]. WUR eDepot. [Link]

-

Curak, J., & Tudor, K. (2023). Biochemistry of aroma compounds in cheese. Croatian Journal of Food Science and Technology, 15(2), 238-249. [Link]

-

Faccia, M., & Esteki, M. (2020). Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet. Foods, 9(1), 105. [Link]

-

The Editors of Encyclopaedia Britannica. (2025, November 20). Amide. In Encyclopædia Britannica. [Link]

-

Weghuber, J., et al. (2024). Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk. Journal of Agricultural and Food Chemistry, 72(19), 8345–8356. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

ResearchGate. (n.d.). Main volatile compounds detected in cheeses after 30 days of ripening. [Link]

-

Wikipedia. (2023, December 26). Amide. [Link]

-

LibreTexts Chemistry. (2021, July 31). 24.3: Synthesis of Amides. [Link]

-

Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Doctoral dissertation, Università degli Studi di Sassari]. IRIS UNISS. [Link]

-

Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

-

Scribd. (n.d.). Chiral Drug Separation. [Link]

-

Dimidi, E., et al. (2019). Microbial Fermentation in Food and Beverage Industries: Innovations, Challenges, and Opportunities. Foods, 8(9), 397. [Link]

-

Ferreira, I., & Rodrigues, R. (2021). Enantiomers and Their Resolution. Applied Sciences, 11(16), 7561. [Link]

-

Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. [Link]

-

ChemSynthesis. (n.d.). N,N-dibenzyl-2-methylbutanamide. [Link]

-

Zhang, Y., et al. (2023). Microbial Interactions in Food Fermentation: Interactions, Analysis Strategies, and Quality Enhancement. Foods, 12(15), 2872. [Link]

-

Şanlier, N., Gökcen, B. B., & Sezgin, A. C. (2019). Health-Promoting Components in Fermented Foods: An Up-to-Date Systematic Review. Nutrients, 11(6), 1249. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

ChemSynthesis. (n.d.). 2-ethyl-3-methylbutanamide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226198, Butyramide, 2-ethyl-N-methyl-. [Link]

-

Şanlier, N., Gökcen, B. B., & Sezgin, A. C. (2019). Certain Fermented Foods and Their Possible Health Effects with a Focus on Bioactive Compounds and Microorganisms. Foods, 8(6), 194. [Link]

-

Minich, J. J., et al. (2019). Microbial Transformations of Organically Fermented Foods. mSystems, 4(5), e00341-19. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. [Link]

Sources

- 1. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Biochemistry of aroma compounds in cheese [hrcak.srce.hr]

- 4. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Interactions in Food Fermentation: Interactions, Analysis Strategies, and Quality Enhancement [mdpi.com]

- 7. Health-Promoting Components in Fermented Foods: An Up-to-Date Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]

- 11. Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uoguelph.ca [uoguelph.ca]

- 14. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scioninstruments.com [scioninstruments.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 21. mdpi.com [mdpi.com]

- 22. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to 2-Methylbutyramide as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can mean the difference between a life-saving therapeutic and an inert or even harmful compound.[1][2][3][4][5] This guide delves into the significance and practical application of 2-methylbutyramide, a valuable chiral building block, providing an in-depth exploration of its properties, synthesis, and role in the development of enantiomerically pure active pharmaceutical ingredients (APIs).

The Imperative of Chirality in Drug Design

The biological systems that drugs target—receptors, enzymes, and other proteins—are themselves chiral. This inherent chirality dictates that they will interact differently with each enantiomer of a chiral drug. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects.[2][3][4] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the activity of each enantiomer in a chiral drug.[1] This has driven a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs, creating a substantial demand for versatile and reliable chiral building blocks.[6]

This compound: A Profile of a Versatile Chiral Synthon

This compound, with its chiral center at the second carbon, is a valuable synthon for introducing a specific stereochemistry into a target molecule. Its two enantiomers, (R)-2-methylbutyramide and (S)-2-methylbutyramide, offer distinct spatial arrangements of the methyl and ethyl groups, which can be crucial for achieving the desired biological activity in a final drug product.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| Melting Point | 121 °C |

| Boiling Point | 180-182 °C (at 12 Torr) |

| CAS Number (Racemic) | 1113-57-1 |

| CAS Number ((R)-enantiomer) | 389122-94-5 |

| CAS Number ((S)-enantiomer) | 13133-74-9 |

Data sourced from PubChem and ChemicalBook.[7][8][9]

Pathways to Enantiopurity: Synthesizing (R)- and (S)-2-Methylbutyramide

The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. Two primary strategies are commonly employed: the resolution of a racemic mixture and asymmetric synthesis.

Enzymatic Kinetic Resolution of the Precursor

One of the most efficient methods for obtaining enantiopure 2-methylbutyric acid, the direct precursor to this compound, is through enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the two.

Workflow for Enzymatic Resolution and Subsequent Amidation:

Caption: Enzymatic Resolution and Amidation Workflow.

Studies have shown that lipases such as Candida antarctica B, Candida rugosa, and Rhizopus oryzae can effectively resolve racemic 2-methylbutyric acid through enantioselective esterification. For instance, Candida antarctica B lipase has been used to produce (R)-pentyl 2-methylbutyrate with high enantiomeric excess.[10][11] The unreacted (S)-acid can then be separated, and both the resolved acid and the ester (after hydrolysis) can be converted to their corresponding amides.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution and Amidation

-

Enantioselective Esterification:

-

In a suitable organic solvent (e.g., hexane), combine racemic 2-methylbutyric acid, an alcohol (e.g., 1-pentanol), and an immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separate the resulting ester (enriched in one enantiomer) from the unreacted acid (enriched in the other enantiomer) by extraction or chromatography.

-

-

Hydrolysis of the Ester (if necessary):

-

Hydrolyze the separated ester using a base (e.g., sodium hydroxide) in an aqueous/alcoholic solution to obtain the corresponding enantiomerically enriched carboxylic acid.

-

Acidify the solution and extract the carboxylic acid.

-

-

Amidation:

-

Convert the enantiomerically pure 2-methylbutyric acid to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

-

Carefully add the acyl chloride to a solution of ammonia (or an appropriate amine) in a suitable solvent to form the desired enantiopure this compound.

-

Purify the product by recrystallization or chromatography.

-

Asymmetric Synthesis Using Chiral Auxiliaries

An alternative to resolution is asymmetric synthesis, where a chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[7][12][13][14]

Workflow for Asymmetric Synthesis via Evans Auxiliary:

Caption: Asymmetric Synthesis using an Evans Chiral Auxiliary.

This method allows for the highly diastereoselective formation of a new stereocenter, which, upon cleavage of the auxiliary, yields the enantiomerically pure carboxylic acid. This acid can then be converted to this compound.

Experimental Protocol: Asymmetric Synthesis via Evans Auxiliary

-

Acylation of the Chiral Auxiliary:

-

React the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.

-

-

Asymmetric Alkylation:

-

Deprotonate the N-propionyl oxazolidinone with a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature (e.g., -78°C) to form the chiral enolate.

-

Add an alkylating agent (e.g., methyl iodide) to the enolate solution. The bulky chiral auxiliary will direct the approach of the electrophile, leading to a highly diastereoselective alkylation.

-

-

Cleavage of the Auxiliary:

-

Cleave the alkylated auxiliary to release the enantiomerically pure 2-methylbutyric acid. This can be achieved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide.

-

The chiral auxiliary can often be recovered and reused.

-

-

Amidation:

-

Convert the resulting enantiopure 2-methylbutyric acid to this compound using the amidation procedure described in the previous section.

-

Case Study: The Chiral Core in Levetiracetam

A prominent example that underscores the importance of the chiral 2-aminobutyl scaffold, which is structurally very similar to that of this compound, is the synthesis of the anti-epileptic drug Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide).[10][11][12][13] The therapeutic efficacy of Levetiracetam resides in its (S)-enantiomer.

The industrial synthesis of Levetiracetam frequently employs (S)-2-aminobutyramide hydrochloride as a key chiral starting material.[10][11][12][13] This building block contains the crucial (S)-configured stereocenter that is directly incorporated into the final drug molecule. The synthesis typically involves the condensation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring.[10][11][12][13]

The successful and large-scale production of Levetiracetam is a testament to the utility of enantiopure C4 building blocks like (S)-2-aminobutyramide. This highlights the broader significance of the chiral 2-methylbutanoyl core, present in this compound, as a valuable synthon for the construction of complex, biologically active molecules. The principles and synthetic strategies used to prepare (S)-2-aminobutyramide are directly applicable to the synthesis of (S)-2-methylbutyramide, further emphasizing its potential in drug discovery and development.

Conclusion and Future Outlook

This compound, in its enantiomerically pure forms, represents a fundamental and versatile chiral building block for the pharmaceutical industry. The accessibility of its enantiomers through robust methods like enzymatic kinetic resolution and asymmetric synthesis using chiral auxiliaries makes it an attractive starting material for the construction of complex chiral molecules. As the demand for single-enantiomer drugs continues to grow, the importance of reliable and efficient access to such chiral synthons will only increase. Future developments in catalytic asymmetric synthesis and biocatalysis are expected to provide even more direct and sustainable routes to enantiopure this compound and its derivatives, further solidifying its role as a cornerstone of modern pharmaceutical synthesis.

References

- An asymmetric synthesis of Levetiracetam. (URL not available)

- Industrial process for preparation of Levetiracetam. (URL not available)

- CN102675181B - Preparation method of levetiracetam - Google P

-

Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy - myExperiment. ([Link])

-

An alternate synthesis of levetiracetam - Taylor & Francis Online. ([Link])

-

(R)-2-Methylbutanamide | C5H11NO | CID 41097729 - PubChem - NIH. ([Link])

-

Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds - ResearchGate. ([Link])

-

LIPASE Kinetic Method - BIOLABO. ([Link])

-

2-Methylbutanamide | C5H11NO | CID 97778 - PubChem - NIH. ([Link])

-

Examples for chiral APIs with significant differences in biological activities of the enantiomers. … - ResearchGate. ([Link])

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. ([Link])

-

Synthesis of chiral building blocks for use in drug discovery - PubMed. ([Link])

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. ([Link])

-

A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - ResearchGate. ([Link])

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. ([Link])

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. ([Link])

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. ([Link])

-

Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy - Research Explorer The University of Manchester. ([Link])

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. ([Link])

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ([Link])

-

A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. ([Link])

-

The Significance of Chirality in Drug Design and Development - ResearchGate. ([Link])

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. ([Link])

-

Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed Central. ([Link])

-

Role of Chirality in Drugs - Juniper Publishers. ([Link])

-

Chiral Drugs: An Overview - PMC - PubMed Central. ([Link])

-

The significance of chirality in contemporary drug discovery-a mini review - PubMed Central. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. myexperiment.org [myexperiment.org]

- 13. chemistry.williams.edu [chemistry.williams.edu]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Biological Activity of 2-Methylbutyramide

Abstract

2-Methylbutyramide, a short-chain fatty acid amide, is a molecule of growing interest within the scientific community. While direct and extensive research on its biological activity remains in nascent stages, its structural relationship to well-characterized compounds, such as 2-methylbutyric acid and other short-chain fatty acids (SCFAs), provides a strong foundation for predicting its pharmacological potential. This guide synthesizes the current understanding of related molecules to infer the likely biological activities of this compound, focusing on its potential as a histone deacetylase (HDAC) inhibitor, an anticonvulsant, and an anti-inflammatory agent. Detailed experimental protocols are provided to facilitate further investigation into these promising areas.

Introduction to this compound

This compound (C5H11NO) is a simple, branched-chain amide derivative of 2-methylbutyric acid.[1] Its chemical structure suggests potential interactions with biological systems that recognize and process short-chain fatty acids and their derivatives. While primarily cataloged in chemical databases, its biological significance is largely extrapolated from its parent carboxylic acid and other structurally similar molecules.[2][3]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | 2-methylbutanamide |

| CAS Number | 1113-57-1 |

Predicted Biological Activities and Mechanisms of Action

Based on the established activities of its structural analogs, this compound is hypothesized to exhibit several key biological functions.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Short-chain fatty acids, notably butyrate, are well-established inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] By inhibiting HDACs, compounds can induce histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[5] This mechanism is a key target in cancer therapy and for the treatment of neurological disorders.[6]

Given that this compound is the amide of 2-methylbutyric acid, it is plausible that it could act as a pro-drug, being hydrolyzed in vivo by amidase enzymes to release the active carboxylic acid, which would then inhibit HDACs.[7][8] Alternatively, the amide itself may possess intrinsic inhibitory activity.

Inferred Signaling Pathway: HDAC Inhibition

Caption: Workflow for the fluorometric HDAC inhibitor screening assay.

In Vivo Anticonvulsant Activity Screening

This protocol describes the pentylenetetrazole (PTZ)-induced seizure model in mice to evaluate the anticonvulsant effects of this compound.

Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates potential anticonvulsant activity. [5][9] Materials:

-

Male Swiss mice (20-25 g)

-

This compound

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week.

-

Grouping: Randomly divide the mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., diazepam), and different dose levels of this compound.

-

Drug Administration: Administer the test compounds or vehicle via i.p. injection.

-

Pre-treatment Time: Allow a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.

-

Data Analysis: Compare the seizure latency and incidence between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vivo Anti-inflammatory Activity Assay

This protocol details the carrageenan-induced paw edema model in rats to assess the anti-inflammatory potential of this compound.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized, acute inflammation characterized by edema (swelling). The anti-inflammatory effect of a compound is quantified by its ability to reduce this swelling. [10][11] Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Vehicle

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize rats and divide them into control and treatment groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer. [10]3. Drug Administration: Administer this compound, positive control, or vehicle orally or intraperitoneally.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [10]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection. [11]6. Data Analysis:

-

Calculate the edema volume at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

-

Metabolism and Bioavailability

A critical aspect of the biological activity of this compound is its potential in vivo hydrolysis to 2-methylbutyric acid. This biotransformation is likely catalyzed by amidase enzymes (acylamide amidohydrolases), which are widely distributed in various tissues and are responsible for the hydrolysis of amide bonds. [7][8]The conversion of the amide to the more polar carboxylic acid could significantly impact its pharmacokinetic profile and its ability to interact with molecular targets like HDACs.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently limited, a strong theoretical framework based on its structural similarity to known bioactive compounds suggests significant potential in several therapeutic areas. The inferred activities as an HDAC inhibitor, an anticonvulsant, and an anti-inflammatory agent warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these hypotheses. Future studies should focus on confirming these activities, elucidating the precise mechanisms of action, and investigating the pharmacokinetic and metabolic profile of this compound to fully understand its therapeutic potential.

References

- Amidase - Grokipedia. (2026, January 8).

- Amidase - Wikipedia.

- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.

- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG

- Carrageenan Induced Paw Edema (R

- Carrageenan Induced Paw Edema Model - Cre

- Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.

- Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed.

- The Hydrolysis of Amide - ResearchG

- 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem - NIH.

- Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed.

- Biological significance of short-chain fatty acid metabolism by the intestinal microbiome - PubMed.

- Progress in the biology and analysis of short chain f

- An In-depth Technical Guide to 2-Methylbutyryl CoA: Structure, Properties, and Metabolism - Benchchem.

- Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)

- Inhibition of histone deacetylase activity by butyr

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.

- Anticonvulsant activity of two metabotropic glutamate group I antagonists selective for the mGlu5 receptor: 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and (E) - PubMed.

- Histone deacetylase inhibitor - Wikipedia.

- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central.

- HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) - Abcam.

- Butyrate Histone Deacetylase Inhibitors - PMC - NIH.

- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.

- Virtual screening and experimental validation of novel histone deacetylase inhibitors - NIH. (2016, July 21).

- HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1) | Cayman Chemical.

- Branched Chain Amino Acids - PMC - NIH.

- Biosynthesis, degradation, and pharmacological importance of the f

Sources

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. screening methods for Antiepileptic activity | PPTX [slideshare.net]

- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Amidase - Wikipedia [en.wikipedia.org]

- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. inotiv.com [inotiv.com]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 2-Methylbutyramide

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No. 1113-57-1), tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

This compound, also known as 2-Methylbutanamide, is a simple amide derivative. Understanding its fundamental properties is the first step in a robust risk assessment.

| Identifier | Value | Reference |

| IUPAC Name | 2-methylbutanamide | [1] |

| CAS Number | 1113-57-1 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Melting Point | 121 °C | [3] |

| Boiling Point | 180-182 °C (at 12 Torr) | [3] |

| Computed Physicochemical Properties | Value | Reference |

| XLogP3-AA (Lipophilicity) | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with acute toxicity and irritation.[1][2]

Signal Word: Warning [2]

GHS Hazard Pictograms:

-

Health Hazard:

-

Exclamation Mark:

Hazard Statements:

| Hazard Code | Hazard Statement | Hazard Class | Reference |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][2] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2] |

The causality behind these classifications lies in the chemical reactivity of the amide functional group and its potential to interact with biological macromolecules upon exposure, leading to irritation and toxic effects if ingested.

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive approach to safety involves minimizing exposure through proper handling, storage, and the use of engineering controls.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood.[4] This is critical to mitigate the risk of respiratory irritation by containing airborne particulates.[1][2] All weighing and transfer operations should be performed within the fume hood. The laboratory must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][5]

Procedural Controls and Safe Handling

-

Avoid Contact: Avoid all direct contact with skin and eyes.[4][6] Do not breathe dust or vapors.[2]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[2][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

-

Grounding: For operations that could generate static electricity, ensure containers and receiving equipment are properly grounded and bonded to prevent ignition.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[2]

Storage Requirements

-

Container: Store in a tightly-closed, original container.[2]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[2][9]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Security: For larger quantities, it is advisable to store the material in a locked cabinet or area to restrict access.[2]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Reference |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[10][11] | Protects against serious eye irritation (H319). Goggles are required to prevent dust from entering the eyes.[2][4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A disposable lab coat or chemical-resistant apron. | Protects against skin irritation (H315). Contaminated clothing must be removed and washed before reuse.[2][4][12] |

| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If a fume hood is unavailable or concentrations exceed exposure limits, a NIOSH-approved air-purifying respirator with an appropriate particulate filter is necessary.[13] | Protects against respiratory tract irritation (H335).[2] |

Section 5: Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an accidental exposure. Always show the Safety Data Sheet to responding medical personnel.[2]

-

Inhalation: If inhaled, immediately move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][12]

-

Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or physician immediately.[2][14]

Section 6: Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

-

Unsuitable Media: Do not use a heavy water stream.[6]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 4. Avoid breathing dust and prevent contact with skin and eyes.[4]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place the material into a suitable, labeled, and closed container for disposal.[7][8] Do not allow the material to enter drains or surface water.[8]

Section 7: Toxicological Information